molecular formula C19H16O4 B8657509 4-[([1,1'-Biphenyl]-4-yloxy)methyl]-5-methyl-2-furancarboxylic acid CAS No. 333352-32-2

4-[([1,1'-Biphenyl]-4-yloxy)methyl]-5-methyl-2-furancarboxylic acid

Cat. No.: B8657509
CAS No.: 333352-32-2
M. Wt: 308.3 g/mol
InChI Key: CHBRWBFWESIPKH-UHFFFAOYSA-N
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Description

4-[([1,1’-Biphenyl]-4-yloxy)methyl]-5-methyl-2-furancarboxylic acid is an organic compound that features a biphenyl group linked to a furan ring through a methylene bridge

Preparation Methods

Mechanism of Action

The mechanism of action of 4-[([1,1’-Biphenyl]-4-yloxy)methyl]-5-methyl-2-furancarboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Properties

CAS No.

333352-32-2

Molecular Formula

C19H16O4

Molecular Weight

308.3 g/mol

IUPAC Name

5-methyl-4-[(4-phenylphenoxy)methyl]furan-2-carboxylic acid

InChI

InChI=1S/C19H16O4/c1-13-16(11-18(23-13)19(20)21)12-22-17-9-7-15(8-10-17)14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,20,21)

InChI Key

CHBRWBFWESIPKH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(O1)C(=O)O)COC2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

1M Aqueous lithium hydroxide (18 mL) was added to solution of 4-(biphenyl-4-yloxymethyl)-5-methyl-furan-2-carboxylic acid methyl ester (17) (1 g) in tetrahydrofuran/methanol (2:1 by volume, 100 mL) and the mixture stirred at room temperature for 5 h. The solvent was removed in vacuo, the residue dissolved in water (20 mL) and the solution acidified to pH6 with aqueous dilute hydrochloric acid. The mixture was evaporated to dryness and the residue was purified by HPLC to afford compound 18 as a white solid (210 mg). LC/MS System B: Rt=4.80 mins, m/z=307 ((M−1) for C19H16O4).
Quantity
18 mL
Type
reactant
Reaction Step One
Name
4-(biphenyl-4-yloxymethyl)-5-methyl-furan-2-carboxylic acid methyl ester
Quantity
1 g
Type
reactant
Reaction Step One
Name
tetrahydrofuran methanol
Quantity
100 mL
Type
solvent
Reaction Step One

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